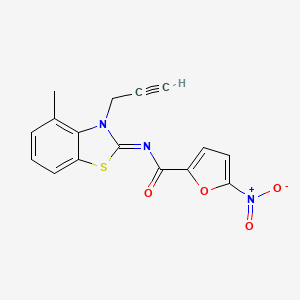
4-((1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Studies and Synthesis of Novel Compounds
Research on novel Mannich bases bearing pyrazolone moiety highlights the synthesis and characterization of compounds with similar structural motifs. These compounds were studied for their electrochemical behavior, providing insights into their potential applications in developing new materials with specific electrochemical properties (Naik et al., 2013).
Drug Metabolite Exposure Estimation
A study on a serotonin-4 receptor partial agonist, which shares a similarity in having complex molecular structures, used in vitro data and physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This research illustrates the application of complex compounds in drug development and the importance of understanding metabolite profiles for safety and efficacy (Obach et al., 2018).
Development of Selective Ligands
Research into the development of selective high-affinity ligands for human dopamine receptors involved systematic examination of molecules, identifying structural components crucial for affinity and selectivity. This study underscores the role of complex organic compounds in the design and development of targeted therapeutic agents (Rowley et al., 1997).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of novel compounds for antimicrobial and antitumor activities represent another area of application. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent bacterial biofilm and MurB enzyme inhibitory activities. This research highlights the potential of complex organic molecules in the development of new antimicrobial and anticancer agents (Mekky & Sanad, 2020).
Synthesis of Fused Heterocyclic Systems
The synthesis of pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives as new fused heterocyclic systems aimed to explore their chemical and pharmacological activities. Such studies indicate the interest in creating novel heterocyclic compounds for potential pharmacological use (Mahmoud et al., 2017).
Propiedades
IUPAC Name |
4-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-8-15(9-18(22)23-11)24-14-4-6-20(7-5-14)17(21)10-16-12(2)19-25-13(16)3/h8-9,14H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTVBWJPIWGYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)

![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)


![2-Pyridinylmethyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2460791.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2460796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)
![(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460798.png)
![4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2460799.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2460800.png)

